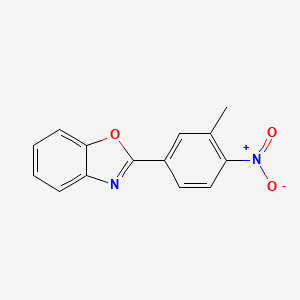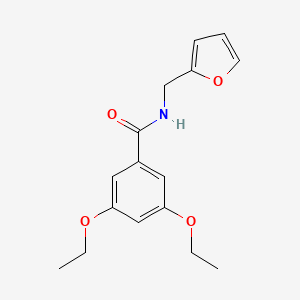![molecular formula C17H13NO5 B5738262 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid, also known as CAY10502, is a synthetic compound that has been of interest to researchers due to its potential applications in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of cell survival, inflammation, and immune response. In addition, 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been shown to inhibit the activity of the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been shown to induce apoptosis, inhibit cell growth, and inhibit the activity of the NF-κB and STAT3 signaling pathways. In macrophages, 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These effects make 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid a potential candidate for the development of new cancer therapies and anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid in lab experiments is its high purity and stability. This makes it easier to study its effects on cells and signaling pathways. Another advantage is its specificity for the NF-κB and STAT3 signaling pathways, which makes it a useful tool for studying these pathways.
One limitation of using 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid in lab experiments is its limited solubility in water. This can make it difficult to administer to cells in culture or in animal models. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid. One direction is the development of new cancer therapies that target the NF-κB and STAT3 signaling pathways. Another direction is the development of new anti-inflammatory drugs that target the production of pro-inflammatory cytokines. In addition, further studies are needed to fully understand the mechanism of action of 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid and its potential toxicity in vivo.
Conclusion:
In conclusion, 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid is a synthetic compound that has been of interest to researchers due to its potential applications in various fields of science. It has been synthesized using different methods, and its mechanism of action has been studied extensively. 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been shown to have potential applications in cancer research and inflammation research. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the study of 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid, including the development of new cancer therapies and anti-inflammatory drugs.
Métodos De Síntesis
3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been synthesized using different methods, including the reaction of 5-(2-bromo-3-ethoxyacryloyl)-2-furaldehyde with 3-(carboxymethyl)benzoic acid in the presence of a palladium catalyst. Another method involves the reaction of 5-(2-bromo-3-ethoxyacryloyl)-2-furaldehyde with 3-(carboxymethyl)benzoic acid in the presence of a copper catalyst. These methods have been successful in producing 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid with high yields and purity.
Aplicaciones Científicas De Investigación
3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been studied extensively for its potential applications in various fields of science. In the field of cancer research, 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. In addition, 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid a potential candidate for the development of new cancer therapies.
3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid has also been studied for its potential applications in the field of inflammation research. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This makes 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid a potential candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
3-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-2-22-17(21)13(10-18)9-14-6-7-15(23-14)11-4-3-5-12(8-11)16(19)20/h3-9H,2H2,1H3,(H,19,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWECSMKPTHBPHG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)





![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)
